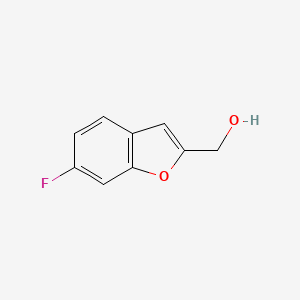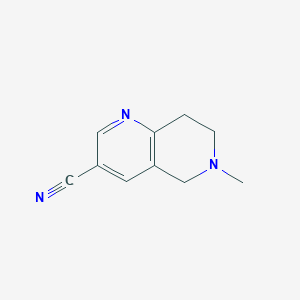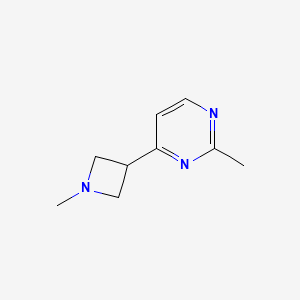
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of pyrazin-2-amine with an appropriate imidazole derivative. One common method includes the use of TiCl4 as a catalyst in a one-pot reaction . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine or imidazole rings.
Scientific Research Applications
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor modulator, it can enhance or inhibit the activity of GABA receptors, leading to various physiological effects . Additionally, its interaction with enzymes can result in the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-pyrazoles): These compounds share the pyrazine ring and exhibit similar biological activities.
N-(Pyridin-2-yl)amides: These compounds also contain a nitrogen heterocycle and are used in similar medicinal applications.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and are known for their therapeutic potential.
Uniqueness
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyrazine and imidazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(5-pyrazin-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13) |
InChI Key |
UJGISNULPUSZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=C(N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)


![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




